molecular formula C26H19FN4O3 B12023981 methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate

methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate

Cat. No.: B12023981
M. Wt: 454.5 g/mol
InChI Key: SIWNYTRIPRKPMG-UHFFFAOYSA-N
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Description

Methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which is fused with a benzoate group. The presence of a fluorophenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate typically involves multiple steps, including the formation of the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization with the fluorophenyl and benzoate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, such as:

Uniqueness

The uniqueness of methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C26H19FN4O3

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate

InChI

InChI=1S/C26H19FN4O3/c1-33-25(32)16-12-10-15(11-13-16)24-21-22(18-7-3-5-9-20(18)34-24)30-26-28-14-29-31(26)23(21)17-6-2-4-8-19(17)27/h2-14,23-24H,1H3,(H,28,29,30)

InChI Key

SIWNYTRIPRKPMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

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